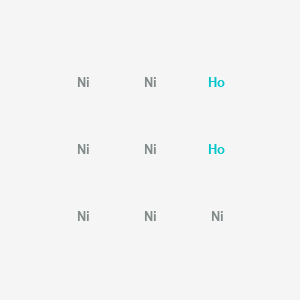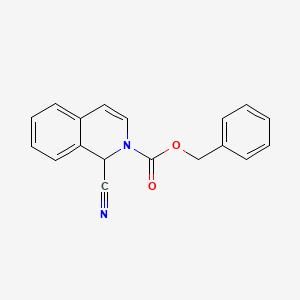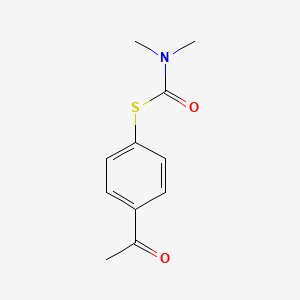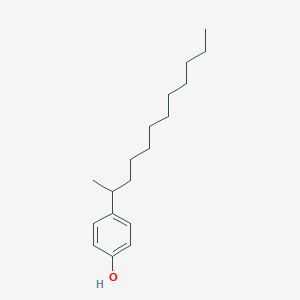
Pentachlorophenyl benzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentachlorophenyl benzenesulfonate is an organochlorine compound that combines the properties of pentachlorophenol and benzenesulfonate. It is known for its use in various industrial and agricultural applications due to its stability and effectiveness as a biocide.
準備方法
Synthetic Routes and Reaction Conditions
Pentachlorophenyl benzenesulfonate can be synthesized through the reaction of pentachlorophenol with benzenesulfonyl chloride. The reaction typically involves the use of a base such as potassium carbonate to facilitate the formation of the sulfonate ester. The reaction is carried out under mild conditions, often at room temperature, to ensure high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar methods. The process may include additional purification steps such as recrystallization or distillation to achieve the desired product quality.
化学反応の分析
Types of Reactions
Pentachlorophenyl benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated phenyl derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles are employed under basic conditions.
Major Products
The major products formed from these reactions include various chlorinated and sulfonated derivatives, which can be further utilized in different chemical processes.
科学的研究の応用
Pentachlorophenyl benzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in developing new pharmaceuticals and as an antimicrobial agent.
Industry: Utilized in the production of pesticides, fungicides, and other biocides.
作用機序
The mechanism of action of pentachlorophenyl benzenesulfonate involves its interaction with cellular components, leading to the disruption of metabolic processes. The compound targets enzymes and proteins, inhibiting their function and leading to cell death. This makes it effective as a biocide and antimicrobial agent .
類似化合物との比較
Similar Compounds
Pentachlorophenol: A related compound used as a pesticide and disinfectant.
Benzenesulfonic acid: Another sulfonated compound with similar chemical properties.
Uniqueness
Pentachlorophenyl benzenesulfonate is unique due to its combined properties of pentachlorophenol and benzenesulfonate, offering enhanced stability and effectiveness in various applications compared to its individual components .
特性
CAS番号 |
6912-20-5 |
|---|---|
分子式 |
C12H5Cl5O3S |
分子量 |
406.5 g/mol |
IUPAC名 |
(2,3,4,5,6-pentachlorophenyl) benzenesulfonate |
InChI |
InChI=1S/C12H5Cl5O3S/c13-7-8(14)10(16)12(11(17)9(7)15)20-21(18,19)6-4-2-1-3-5-6/h1-5H |
InChIキー |
LJCUQLCGWDFTPO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(Z)-5-(1,3-benzodioxol-5-yl)-4-nitropent-4-enyl] acetate](/img/structure/B14720578.png)













